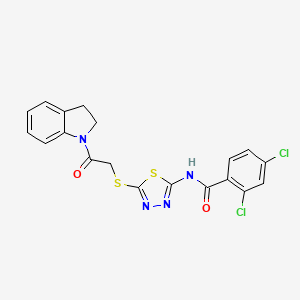
2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4O2S2 and its molecular weight is 465.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The compound features a thiadiazole ring , which is known for its diverse biological activities, and an indoline moiety that enhances its pharmacological profile. The molecular formula is C_{15}H_{13Cl_2N_4O_2S with a molecular weight of approximately 371.25 g/mol.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to apoptosis in cancer cells. This inhibition often results in cell cycle arrest and the activation of apoptotic markers such as caspases .
- Antimicrobial Activity : The thiadiazole ring contributes to antimicrobial properties against various bacterial strains. Studies indicate that derivatives with similar structures exhibit significant antibacterial and antifungal activities .
Anticancer Properties
Research indicates that compounds similar to this compound display notable anticancer activity. For instance:
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Indoline derivative | TC32 | 0.9 |
| Thiadiazole derivative | Various | <20 |
These findings suggest that the compound may be effective against various cancer types by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 32.6 μg/mL |
| Candida albicans | MIC = 47.5 μg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
- Antitumor Activity : A study evaluated the efficacy of the compound on various cancer cell lines. Results showed significant cytotoxic effects at concentrations as low as 0.9 μM against TC32 cells, indicating strong potential for further development in cancer therapy .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated considerable activity against S. aureus and E. coli, suggesting that modifications to the thiadiazole structure could enhance efficacy .
Properties
IUPAC Name |
2,4-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S2/c20-12-5-6-13(14(21)9-12)17(27)22-18-23-24-19(29-18)28-10-16(26)25-8-7-11-3-1-2-4-15(11)25/h1-6,9H,7-8,10H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTPQCIMNZPTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














